![molecular formula C18H29N3O B5638756 1-(cyclopentylacetyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine](/img/structure/B5638756.png)
1-(cyclopentylacetyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine
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Overview
Description
1-(cyclopentylacetyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine represents a specific compound with a unique structure, combining elements of imidazole and piperidine chemistry. While the exact research on this compound is limited, related compounds have been extensively studied, demonstrating the importance of such structures in chemical synthesis and potential biological applications.
Synthesis Analysis
The synthesis of related compounds often involves cyclo condensation reactions, utilizing catalysts in specific environments to achieve high yields and desired selectivity. For example, a synthesis approach for similar piperazine derivatives was reported using diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a SO4^2−/Y2O3 catalyst in ethanol, highlighting the complexity and creativity in synthetic routes for such compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
X-ray diffraction studies are a common method to confirm the molecular structure of synthesized compounds. For instance, a detailed structure analysis of a synthesized compound similar in complexity, revealed its crystalline form and molecular conformation, providing insights into its molecular geometry and potential reactivity (Naveen et al., 2015).
properties
IUPAC Name |
2-cyclopentyl-1-[3-(1-propan-2-ylimidazol-2-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-14(2)21-11-9-19-18(21)16-8-5-10-20(13-16)17(22)12-15-6-3-4-7-15/h9,11,14-16H,3-8,10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSVIFIBTYKSOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1C2CCCN(C2)C(=O)CC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopentylacetyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine |
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